molecular formula C14H10N4O2 B2489577 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide CAS No. 2034578-48-6

6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Cat. No.: B2489577
CAS No.: 2034578-48-6
M. Wt: 266.26
InChI Key: XZPGPCDDVVCJIY-UHFFFAOYSA-N
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Description

6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Potential

  • Antimicrobial Agents Synthesis : A study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, showcasing their potential as antimicrobial agents. Although not directly mentioning 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide, the research emphasizes the broader category of quinoline-pyrimidine compounds and their significance in developing new antimicrobial solutions (Holla et al., 2006).

Structural Analysis and Modifications

  • Polymorphic Modifications : An investigation into 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrrolo[3,2,1-ij]quinoline-5-carboxamide revealed its strong diuretic properties and polymorphic modifications, underscoring the importance of structural analysis in pharmaceutical applications. This study showcases the relevance of structural modifications in enhancing drug efficacy and stability (Shishkina et al., 2018).

Novel Chemical Frameworks

  • Green Synthesis Approaches : A green synthesis approach was developed for regioselective synthesis of novel compounds, including those related to quinoline-pyrimidine frameworks, highlighting the importance of sustainable methods in chemical synthesis (Poomathi et al., 2015).

  • Sustainable Synthesis of Quinolines and Pyrimidines : Research on the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes offers insights into environmentally friendly production methods for these compounds, demonstrating the evolving landscape of chemical synthesis toward greener alternatives (Mastalir et al., 2016).

Properties

IUPAC Name

6-oxo-N-quinolin-6-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13-7-12(16-8-17-13)14(20)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGPCDDVVCJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=O)NC=N3)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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